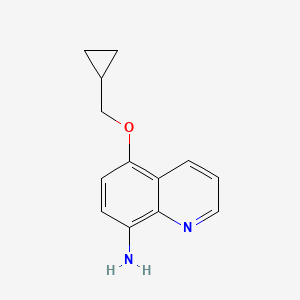

5-(Cyclopropylmethoxy)quinolin-8-amine

Description

5-(Cyclopropylmethoxy)quinolin-8-amine is a quinoline derivative featuring a cyclopropylmethoxy group at position 5 and an amine group at position 8. Quinoline scaffolds are widely studied for their pharmacological and industrial applications, including antimalarial drugs, corrosion inhibitors, and organic synthesis intermediates . The cyclopropylmethoxy substituent introduces steric bulk and rigidity compared to simpler alkoxy groups (e.g., methoxy or ethoxy), which may enhance metabolic stability or alter physicochemical properties like lipophilicity .

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

5-(cyclopropylmethoxy)quinolin-8-amine |

InChI |

InChI=1S/C13H14N2O/c14-11-5-6-12(16-8-9-3-4-9)10-2-1-7-15-13(10)11/h1-2,5-7,9H,3-4,8,14H2 |

InChI Key |

SCYPXRDRVZCGPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=C3C=CC=NC3=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)quinolin-8-amine typically involves the following steps:

-

Starting Material Preparation: : The synthesis begins with the preparation of the quinoline core. This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

-

Introduction of Cyclopropylmethoxy Group: : The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable quinoline derivative with cyclopropylmethanol in the presence of a base, such as sodium hydride or potassium carbonate.

-

Amination: : The final step involves the introduction of the amine group at the 8-position. This can be achieved through a variety of methods, including the reduction of a nitro group or the direct amination of a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)quinolin-8-amine undergoes various chemical reactions, including:

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

-

Reduction: : Reduction reactions can be used to modify the quinoline core or the amine group, leading to the formation of different derivatives.

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Bases like sodium hydride or potassium carbonate and nucleophiles like alkoxides or amines are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at different positions on the quinoline core.

Scientific Research Applications

5-(Cyclopropylmethoxy)quinolin-8-amine has several scientific research applications, including:

-

Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs for various diseases, including cancer, infectious diseases, and neurological disorders.

-

Biological Research: : The compound is used as a tool in biological research to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.

-

Industrial Chemistry: : The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of 5-(Cyclopropylmethoxy)quinolin-8-amine, highlighting substituent effects on properties and applications:

Key Differences and Implications

Substituent Size and Lipophilicity: The cyclopropylmethoxy group in the target compound is bulkier than methoxy or ethoxy, likely increasing lipophilicity (logP) compared to 5-Methoxyquinolin-8-amine (C₁₀H₁₀N₂O). This could enhance membrane permeability in drug candidates but may reduce aqueous solubility .

Synthetic Accessibility: 5-Methoxyquinolin-8-amine is synthesized via palladium-catalyzed amidation or acid chloride coupling, as demonstrated in amide formation . The cyclopropylmethoxy analog may require tailored methods, such as nucleophilic substitution or transition-metal-catalyzed alkoxylation . 8-Ethoxyquinolin-5-amine (C₁₁H₁₂N₂O) highlights positional isomerism; substituents at position 8 vs. 5 can drastically alter reactivity and applications .

Applications: Pharmaceuticals: Tafenoquine derivatives with 5-phenoxy groups (e.g., 5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine) show antimalarial activity . The cyclopropylmethoxy group’s stability may similarly enhance pharmacokinetics. Industrial Uses: Alkoxyquinoline derivatives like 2,8-dimethylquinolin-5-amine (C₁₁H₁₂N₂) are proposed as corrosion inhibitors or gasoline additives . The cyclopropylmethoxy variant’s bulk may improve surface adsorption in such roles.

Research Findings and Data Gaps

- Physical Properties: While 5-Methoxyquinolin-8-amine and 8-Ethoxyquinolin-5-amine are commercially available at 97% purity , data on the target compound’s melting/boiling points and solubility are absent. These properties are critical for application feasibility.

- Biological Activity: Isoquinoline analogs (e.g., 5-(3-Fluorophenoxy)isoquinolin-8-amine) suggest that heterocycle type (quinoline vs. isoquinoline) influences target selectivity . The cyclopropylmethoxy group’s impact on bioactivity remains untested.

- Synthetic Challenges : Cyclopropyl groups often require specialized reagents (e.g., cyclopropane carboxaldehydes) or ring-closing metathesis, which may complicate scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.